An In-Depth Technical Guide to the Synthesis of 2-(Diethylamino)ethyl Oleanolate
An In-Depth Technical Guide to the Synthesis of 2-(Diethylamino)ethyl Oleanolate
This technical guide provides a comprehensive overview of the synthesis of 2-(Diethylamino)ethyl oleanolate, a derivative of the naturally occurring pentacyclic triterpenoid, oleanolic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a robust synthetic protocol, discusses the underlying chemical principles, and provides a framework for the characterization of the target compound.
Introduction: The Therapeutic Potential of Oleanolic Acid and Its Derivatives
Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) is a ubiquitous pentacyclic triterpenoid found in a wide variety of plants and has garnered significant attention for its diverse pharmacological activities.[1][2] It is known to possess anti-inflammatory, anti-cancer, hepatoprotective, antioxidant, and antiviral properties, making it a promising scaffold for drug discovery.[3] However, the therapeutic application of oleanolic acid can be limited by its low bioavailability.[3]
To address this, researchers have focused on the synthesis of oleanolic acid derivatives to enhance its pharmacological profile.[2][3] Chemical modifications, particularly at the C-3 hydroxyl and C-28 carboxylic acid functional groups, have been explored to improve solubility, bioavailability, and potency.[2][4] The synthesis of ester and amide derivatives at the C-28 position has been a particularly fruitful strategy for generating novel compounds with enhanced biological activities.[2][4]
The introduction of a 2-(diethylamino)ethyl ester moiety at the C-28 position is a rational design strategy to improve the pharmacokinetic properties of oleanolic acid. The tertiary amine group can be protonated at physiological pH, potentially increasing water solubility and facilitating interactions with biological targets. This guide provides a detailed methodology for the synthesis of 2-(Diethylamino)ethyl oleanolate, a compound identified by the CAS number 892869-50-0.[5]
Synthetic Strategy: The Steglich Esterification
The synthesis of 2-(Diethylamino)ethyl oleanolate from oleanolic acid and 2-(diethylamino)ethanol is best achieved through a direct esterification reaction. The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly for sterically hindered substrates or those sensitive to harsh conditions. This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7]
The reaction proceeds via the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an N-acylpyridinium salt, which is subsequently attacked by the alcohol to yield the desired ester and the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[7]
Visualizing the Synthesis
Reaction Scheme
Caption: Reaction scheme for the synthesis of 2-(Diethylamino)ethyl oleanolate.
Experimental Protocol
This protocol is a representative procedure based on the well-established Steglich esterification of oleanolic acid and its derivatives.[4]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Oleanolic Acid | ≥97% | Sigma-Aldrich |
| 2-(Diethylamino)ethanol | ≥99% | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 99% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Hexane | ACS grade | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | ACS grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Fisher Scientific |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
Equipment: Round-bottom flasks, magnetic stirrer with stir bars, condenser, separatory funnel, rotary evaporator, column chromatography setup, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).
Step-by-Step Procedure
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Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add oleanolic acid (1.0 g, 2.19 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir the mixture at room temperature until the oleanolic acid is fully dissolved.
-
Addition of Reagents: To the stirred solution, add 2-(diethylamino)ethanol (0.31 g, 2.63 mmol, 1.2 eq), 4-dimethylaminopyridine (DMAP) (0.054 g, 0.44 mmol, 0.2 eq), and N,N'-dicyclohexylcarbodiimide (DCC) (0.54 g, 2.63 mmol, 1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The formation of the product can be visualized under UV light (if applicable) or by staining with a suitable reagent (e.g., potassium permanganate).
-
Work-up: Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, and wash the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure 2-(Diethylamino)ethyl oleanolate.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield 2-(Diethylamino)ethyl oleanolate as a solid or viscous oil.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of 2-(Diethylamino)ethyl oleanolate.
Expected Results and Characterization
The successful synthesis should yield 2-(Diethylamino)ethyl oleanolate. The expected yield for this type of reaction is typically in the range of 70-90%. The final product should be characterized by standard spectroscopic methods to confirm its structure and purity.
Note: The following spectral data is predicted based on the known chemical shifts of the oleanolic acid backbone and the 2-(diethylamino)ethyl moiety.[8][9]
¹H NMR (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show characteristic signals for both the oleanolic acid scaffold and the newly introduced ester group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.27 | t | 1H | H-12 |
| ~4.20 | t | 2H | -O-CH₂ -CH₂-N(Et)₂ |
| ~3.22 | dd | 1H | H-3 |
| ~2.85 | t | 2H | -O-CH₂-CH₂ -N(Et)₂ |
| ~2.60 | q | 4H | -N(CH₂ CH₃)₂ |
| ~1.14 - 0.75 | m | 21H | 7 x CH₃ |
| ~1.05 | t | 6H | -N(CH₂CH₃ )₂ |
¹³C NMR (100 MHz, CDCl₃)
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | C-28 (C=O) |
| ~143.7 | C-13 |
| ~122.5 | C-12 |
| ~79.0 | C-3 |
| ~62.0 | -O-CH₂ -CH₂-N(Et)₂ |
| ~51.5 | -O-CH₂-CH₂ -N(Et)₂ |
| ~47.6 | -N (CH₂CH₃)₂ |
| ~12.0 | -N(CH₂CH₃ )₂ |
| (Other signals for the oleanolic acid backbone) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (from C-3) |
| ~2950 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1170 | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound.
-
Expected Molecular Weight: C₃₆H₆₁NO₃ = 555.88 g/mol
-
Expected [M+H]⁺: 556.47
Discussion of the Methodology
The Steglich esterification is a reliable method for this synthesis due to its mild reaction conditions, which are compatible with the various functional groups present in oleanolic acid. The use of anhydrous solvent is crucial to prevent the hydrolysis of the DCC and the activated intermediates. DMAP is an essential catalyst that significantly accelerates the reaction.
The purification by column chromatography is necessary to remove any unreacted starting materials and byproducts, particularly any remaining traces of DCU and the DMAP catalyst. The choice of eluent system for chromatography should be optimized based on TLC analysis to achieve good separation.
Safety Precautions
-
DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
DCM: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
2-(Diethylamino)ethanol: This compound is corrosive and can cause burns. Handle with appropriate PPE.
Conclusion
This technical guide provides a comprehensive and actionable protocol for the synthesis of 2-(Diethylamino)ethyl oleanolate. By leveraging the robust and mild conditions of the Steglich esterification, this derivative of oleanolic acid can be synthesized in good yield. The provided framework for characterization will allow for the unambiguous confirmation of the product's structure. This work serves as a valuable resource for researchers aiming to explore the therapeutic potential of novel oleanolic acid derivatives.
References
-
Hilaris Publisher. (2024, September 30). Biological Activities of Novel Oleanolic Acid Derivatives Produced through Bioconversion and Semi-Synthesis. Retrieved from Hilaris Publisher.[3]
-
Liby, K. T., Yore, M. M., & Sporn, M. B. (2007). Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer. Cancer Prevention Research, 1(2), 121-135.[1]
-
Mustufa, M., Hashmi, I., Manzoor, S., Ahmed, A., Viqar-ud-din, A., Aslam, A., ... & Ozturk, M. (2014). Synthesis and characterization of amino acid conjugates of oleanolic acid and their in vitro cytotoxic effect on HCC cell lines. Pakistan journal of pharmaceutical sciences, 27(5), 1491-1496.[4]
-
Shen, Y. C., & Chen, C. H. (2003). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18α-oleanolic acid, ursolic acid and their 11-oxo derivatives. Magnetic Resonance in Chemistry, 41(8), 636-638.[8]
-
Yin, J., Zhang, Y., & Ye, J. (2012). Oleanolic acid and its derivatives: biological activities and therapeutic potential in chronic diseases. International journal of molecular sciences, 13(5), 6278-6306.[2]
-
Zhang, Y., Wu, D., Wang, Y., & Liu, J. (2018). Oleanolic Acid-amino Acids Derivatives: Design, Synthesis, and Hepatoprotective Evaluation In Vitro and In Vivo. Molecules, 23(2), 336.[8]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.[6]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]7]
-
NextSDS. (n.d.). 2-(Diethylamino)ethyl oleanolate — Chemical Substance Information. Retrieved from [Link]5]
Sources
- 1. Structure determination of oleanolic and ursolic acids: a combined density functional theory/vibrational spectroscopy methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor activity of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel oleanolic acid and ursolic acid in C-28 position derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nextsds.com [nextsds.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Quantitation of Ursolic and Oleanolic Acids in Ilex aquifolium L. Leaf Extracts Using 13C and 1H-NMR Spectroscopy | MDPI [mdpi.com]
